Aminobenzyl-edta
Overview
Description
Aminobenzyl-ethylenediaminetetraacetic acid is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent. This compound is characterized by the presence of an aminobenzyl group attached to the ethylenediaminetetraacetic acid structure. It is widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminobenzyl-ethylenediaminetetraacetic acid can be synthesized through a multi-step process involving the reaction of ethylenediaminetetraacetic acid with aminobenzyl chloride. The reaction typically occurs in an aqueous medium under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through the nucleophilic substitution of the chloride group by the amino group, resulting in the formation of aminobenzyl-ethylenediaminetetraacetic acid.
Industrial Production Methods
In industrial settings, the production of aminobenzyl-ethylenediaminetetraacetic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Aminobenzyl-ethylenediaminetetraacetic acid undergoes various chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions, which is its primary function.
Common Reagents and Conditions
Substitution: Activated carboxylates like succinimidyl ester and p-nitrophenyl ester are used in substitution reactions.
Major Products Formed
Scientific Research Applications
Aminobenzyl-ethylenediaminetetraacetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of aminobenzyl-ethylenediaminetetraacetic acid is its ability to chelate metal ions. The compound forms stable, water-soluble complexes with divalent and trivalent metal ions, effectively sequestering them and altering their reactivity.
Comparison with Similar Compounds
Aminobenzyl-ethylenediaminetetraacetic acid is similar to other chelating agents such as:
Ethylenediaminetetraacetic acid: The parent compound, widely used for its chelating properties.
Nitrilotriacetic acid: Another aminopolycarboxylic acid with similar chelating abilities.
Diethylenetriaminepentaacetic acid: A chelating agent with a higher affinity for metal ions compared to ethylenediaminetetraacetic acid.
Uniqueness
Aminobenzyl-ethylenediaminetetraacetic acid is unique due to the presence of the aminobenzyl group, which enhances its ability to form stable complexes with metal ions and allows for its use in labeling biomolecules. This makes it particularly valuable in biochemical and environmental applications .
Properties
IUPAC Name |
2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBJIOJIMOUOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004541 | |
Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84256-90-6 | |
Record name | Aminobenzyl-edta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminobenzyl-EDTA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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